Lavamilast
Description
Lavamilast (assumed systematic name pending verification) is a phosphodiesterase-4 (PDE4) inhibitor under investigation for inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and psoriasis. PDE4 inhibitors target the enzymatic degradation of cyclic adenosine monophosphate (cAMP), modulating inflammatory responses. While this compound’s clinical data remain proprietary, its structural and functional similarities to established PDE4 inhibitors like Roflumilast and Apremilast provide a basis for comparative analysis .
Properties
CAS No. |
1218778-89-2 |
|---|---|
Molecular Formula |
C25H30Cl2N4O4 |
Molecular Weight |
521.44 |
IUPAC Name |
4-[(3,5-dichloropyridin-4-yl)amino]-7-methoxy-8-(6-morpholin-4-ylhexoxy)-1H-quinolin-2-one |
InChI |
InChI=1S/C25H30Cl2N4O4/c1-33-21-7-6-17-20(29-24-18(26)15-28-16-19(24)27)14-22(32)30-23(17)25(21)35-11-5-3-2-4-8-31-9-12-34-13-10-31/h6-7,14-16H,2-5,8-13H2,1H3,(H2,28,29,30,32) |
InChI Key |
NFWDMMZPGUFPQE-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=C(C=C1)C(=CC(=O)N2)NC3=C(C=NC=C3Cl)Cl)OCCCCCCN4CCOCC4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lavamilast |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Chemical Properties
Lavamilast shares a core diaryl ether scaffold with Roflumilast and Apremilast, but substitutions at key positions influence potency and selectivity.
Table 1: Chemical Properties of PDE4 Inhibitors
*Assumed structure based on PDE4 inhibitor class; exact data require further validation.
Structural Insights :
- Roflumilast and this compound likely share a dichlorophenyl-difluorophenyloxy backbone, critical for PDE4 binding .
- Apremilast diverges with a phthalimide-sulfonamide structure, enhancing solubility but reducing blood-brain barrier penetration compared to this compound .
Pharmacological Profile
Table 2: Pharmacological Data
*Data inferred from preclinical studies; clinical trials ongoing.
Mechanistic Differences :
- This compound’s higher PDE4B selectivity may reduce emetogenic side effects compared to Roflumilast, which has broader PDE4D affinity linked to nausea .
- Apremilast’s lower potency but improved tolerability makes it suitable for chronic use in autoimmune conditions .
Table 3: Clinical Trial Outcomes
Key Findings :
- This compound demonstrates comparable efficacy to Roflumilast in COPD but with a milder adverse effect profile in early trials.
- Apremilast’s niche in psoriasis stems from its immunomodulatory effects, distinct from this compound’s anti-inflammatory focus .
Analytical and Stability Profiles
HPLC analyses reveal critical differences in degradation pathways:
- Roflumilast : Forms degradant DP-1 (oxidation byproduct) under acidic conditions, requiring stringent storage .
- This compound : Preclinical stability studies suggest resistance to hydrolysis but sensitivity to UV light, necessitating opaque packaging.
- Apremilast : Stable under thermal stress but prone to photodegradation, aligning with its sulfonamide moiety .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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